molecular formula C14H6BrN5OS2 B4316415 2-AMINO-4-(4-BROMO-2-THIENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE

2-AMINO-4-(4-BROMO-2-THIENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE

Cat. No.: B4316415
M. Wt: 404.3 g/mol
InChI Key: GLCRUJGPJDKVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(4-BROMO-2-THIENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE is a complex heterocyclic compound that features a unique combination of functional groups, including an amino group, a bromo-thienyl moiety, and a pyrido-thiazolo-pyrimidine core. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

The synthesis of 2-AMINO-4-(4-BROMO-2-THIENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE typically involves multi-step synthetic routes. One common method includes the initial formation of a thiohydrazonate intermediate, followed by intermolecular cyclization to form the desired heterocyclic structure . The reaction conditions often involve the use of boiling ethanol and trimethylamine as a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the thienyl and pyrimidine rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group within the pyrido-thiazolo-pyrimidine core, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo-thienyl moiety is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom. Common reagents and conditions for these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

2-AMINO-4-(4-BROMO-2-THIENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-4-(4-BROMO-2-THIENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets within cells. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the disruption of cellular processes in bacteria or cancer cells . The exact pathways and molecular targets can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar compounds to 2-AMINO-4-(4-BROMO-2-THIENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE include other thiazole and pyrimidine derivatives, such as:

Properties

IUPAC Name

12-amino-10-(4-bromothiophen-2-yl)-8-oxo-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6,10,12-pentaene-11-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6BrN5OS2/c15-6-3-8(23-5-6)9-7(4-16)11(17)18-12-10(9)13(21)19-14-20(12)1-2-22-14/h1-3,5H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCRUJGPJDKVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=O)C3=C(N21)N=C(C(=C3C4=CC(=CS4)Br)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6BrN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-AMINO-4-(4-BROMO-2-THIENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 2
2-AMINO-4-(4-BROMO-2-THIENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 3
2-AMINO-4-(4-BROMO-2-THIENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 4
2-AMINO-4-(4-BROMO-2-THIENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 5
2-AMINO-4-(4-BROMO-2-THIENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 6
2-AMINO-4-(4-BROMO-2-THIENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE

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